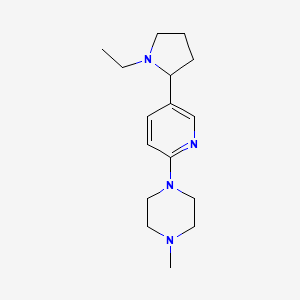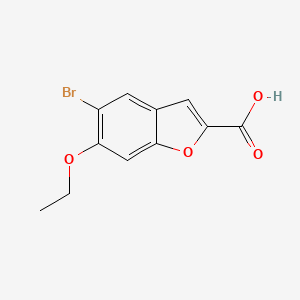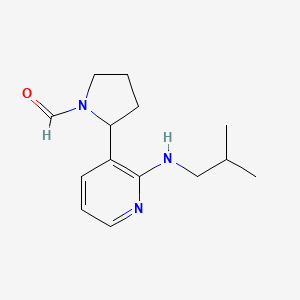
2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has a wide range of scientific research applications. It is used in medicinal chemistry for the development of novel biologically active compounds. The compound’s unique structure allows for efficient exploration of the pharmacophore space, making it valuable for drug discovery .
In biology, this compound is used to study the structure-activity relationship of various bioactive molecules. Its ability to interact with specific molecular targets makes it a useful tool for understanding biological pathways and mechanisms .
In the field of medicine, this compound is investigated for its potential therapeutic applications. It may be used to develop new treatments for various diseases by targeting specific proteins and enzymes .
Wirkmechanismus
The mechanism of action of 2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share structural similarities with 2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde but may differ in their reactivity and biological activity.
Uniqueness: this compound is unique due to its specific combination of the pyrrolidine ring and the isobutylamino group. This combination provides distinct reactivity and selectivity, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C14H21N3O |
|---|---|
Molekulargewicht |
247.34 g/mol |
IUPAC-Name |
2-[2-(2-methylpropylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C14H21N3O/c1-11(2)9-16-14-12(5-3-7-15-14)13-6-4-8-17(13)10-18/h3,5,7,10-11,13H,4,6,8-9H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
STTVTRMBOVPTGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC1=C(C=CC=N1)C2CCCN2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


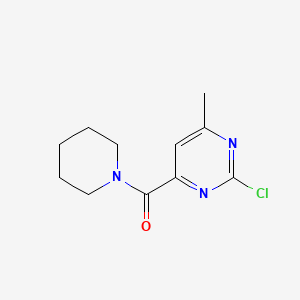
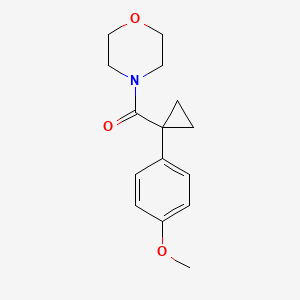


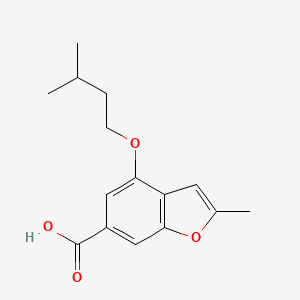


![2-(Trifluoromethoxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11812449.png)
![Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11812452.png)
![N-Cyclobutyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B11812460.png)
